ent-Naxagolide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

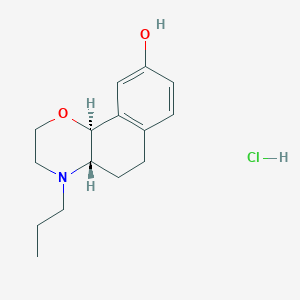

C15H22ClNO2 |

|---|---|

Molecular Weight |

283.79 g/mol |

IUPAC Name |

(4aS,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m0./s1 |

InChI Key |

NNEACMQMRLNNIL-YYLIZZNMSA-N |

Isomeric SMILES |

CCCN1CCO[C@@H]2[C@@H]1CCC3=C2C=C(C=C3)O.Cl |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of ent-Naxagolide Hydrochloride: A Dopamine D2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ent-Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 receptor agonist that has been instrumental in the study of dopaminergic systems, particularly in the context of Parkinson's disease and other extrapyramidal disorders. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a quantitative summary of its receptor binding affinity and functional potency. Furthermore, the canonical signaling pathway of the dopamine D2 receptor is illustrated to provide a clear understanding of its mechanism of action.

Introduction

The neurotransmitter dopamine plays a crucial role in regulating motor control, motivation, and reward. Dysregulation of the dopaminergic system is implicated in a variety of neurological and psychiatric disorders. The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target for therapeutic intervention. Agonists of the D2 receptor, such as this compound, mimic the action of endogenous dopamine and have been pivotal in both preclinical research and clinical investigations.[1][2] This guide focuses on the dextrorotatory enantiomer, ent-Naxagolide, which exhibits high affinity and selectivity for the D2 receptor.

Discovery and Pharmacological Profile

ent-Naxagolide, or (+)-4-propyl-9-hydroxynaphthoxazine ((+)-PHNO), was identified as a potent, direct-acting dopamine agonist with high selectivity for the D2 receptor subtype.[3] Early in vivo studies in animal models of parkinsonism demonstrated its efficacy in reversing motor deficits.[3] Subsequent in vitro characterization confirmed its high affinity for the D2 receptor.

Quantitative Pharmacological Data

The binding affinity and functional potency of ent-Naxagolide ((+)-PHNO) at dopamine D2 and D3 receptors have been determined through various in vitro assays. A summary of this data is presented in Table 1.

| Parameter | Receptor | Value | Assay Conditions | Reference |

| Binding Affinity (Ki) | Human D2 | 8.5 nM | Cloned receptors | [4] |

| Human D3 | 0.16 nM | Cloned receptors | [4] | |

| Canine Striatum (Kd) | 0.56 nM | --INVALID-LINK---PHNO binding | [4][5] | |

| Functional Potency (IC50) | Rat Striatal Membranes | 23 nM | Inhibition of [3H]apomorphine binding | [6] |

| Rat Striatal Membranes | 55 nM | Inhibition of [3H]spiperone binding | [6] | |

| Functional Potency (ED50) | Nigrostriatal DA Neurons | 21.2 ± 1.2 ng/kg (i.v.) | Inhibition of firing rate (chloral hydrate-anesthetized rats) | [7] |

| Mesoaccumbens DA Neurons | 26.5 ± 1.4 ng/kg (i.v.) | Inhibition of firing rate (chloral hydrate-anesthetized rats) | [7] |

Enantioselective Synthesis of this compound

The stereochemistry of Naxagolide is crucial for its biological activity. The desired (4aR,10bR) enantiomer, ent-Naxagolide, is the more active dopamine D2 agonist. A practical enantioselective synthesis is therefore essential. The following protocol is based on the methodology described by Jones et al. and provides a route to the specific (R,R) enantiomer.

Detailed Experimental Protocol

A detailed, step-by-step experimental protocol for the enantioselective synthesis of this compound would be presented here, including reagents, reaction conditions, and purification methods. As the full text of the primary literature describing the specific enantioselective synthesis was not available, a generalized synthetic scheme is described below based on related syntheses. A definitive protocol would require access to the peer-reviewed experimental details.

General Synthetic Scheme:

The synthesis of the naphthoxazine core can be achieved through a multi-step sequence starting from a substituted tetralone. Key steps would involve the introduction of an amino group at the 2-position, followed by cyclization to form the oxazine (B8389632) ring. Enantioselectivity could be introduced through the use of a chiral auxiliary, an asymmetric catalyst, or through chiral resolution of a racemic intermediate.

Illustrative Steps (based on related syntheses):

-

Formation of a Chiral Intermediate: A key strategy involves the asymmetric reduction of a ketone precursor to establish the desired stereocenter.

-

** construcción del anillo de oxazina:** La ciclación para formar el anillo de oxazina se puede lograr mediante la reacción de un intermediario de aminoalcohol con un reactivo electrófilo adecuado.

-

N-Alkylation and Deprotection: The final steps would involve the introduction of the n-propyl group onto the nitrogen atom of the oxazine ring and removal of any protecting groups.

Mechanism of Action: Dopamine D2 Receptor Signaling

This compound exerts its effects by acting as an agonist at the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled GPCR, and its activation initiates a signaling cascade that ultimately modulates neuronal excitability.

Dopamine D2 Receptor Signaling Pathway

The binding of an agonist like ent-Naxagolide to the D2 receptor triggers a conformational change, leading to the activation of the associated heterotrimeric G protein (Gi/o). The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Dephosphorylation of DARPP-32 leads to the activation of protein phosphatase 1 (PP1), which in turn dephosphorylates various ion channels and transcription factors, ultimately altering neuronal function. The Gβγ subunit can also directly modulate the activity of inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Experimental Protocols for Biological Assays

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Test compound (this compound).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a D2 receptor agonist to inhibit forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Addition: Treat the cells with varying concentrations of the test compound.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the dopamine D2 receptor. Its high potency and selectivity have enabled detailed studies of D2 receptor function in both healthy and diseased states. The enantioselective synthesis of this compound is critical for obtaining the biologically active isomer. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of dopamine pharmacology. Further research into the development of even more selective D2 receptor agonists holds promise for the treatment of a range of neurological disorders.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. (+)-4-Propyl-9-hydroxynaphthoxazine (PHNO), a new dopaminomimetic, in treatment of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [11C](+)-4- N-Propyl-,3,4a,5,6,10b-hexahydro-2 H-naphth[1,2- b][1,4]-oxazin-9-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol | C14H19NO3 | CID 5311346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of (+)-4-propyl-9-hydroxynaphthoxazine on midbrain dopamine neurons: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Structure of ent-Naxagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Naxagolide Hydrochloride is a potent and selective dopamine (B1211576) D2 receptor agonist.[1] As the enantiomer of Naxagolide, it has been a subject of interest in medicinal chemistry and pharmacology, particularly for its potential applications in the study of extrapyramidal diseases and Parkinson's syndrome.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identifiers

This compound, with the IUPAC name (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][2][3]benzoxazin-9-ol;hydrochloride, possesses a rigid tetracyclic structure. The stereochemistry is crucial for its biological activity.

Table 1: Structural and Identification Data for this compound

| Identifier | Data |

| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][2][3]benzoxazin-9-ol;hydrochloride |

| SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl |

| CAS Number | 100935-99-7[4][5][6][7] |

| Synonyms | ent-MK-485 hydrochloride, ent-L-647339 hydrochloride, (-)-Propyl-9-hydroxynaphthoxazine Hydrochloride, (-)-PHNO[5] |

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₂ClNO₂[4][6] |

| Molecular Weight | 283.79 g/mol [4][6] |

| Appearance | Off-White to Light Beige Solid[5] |

| Melting Point | 273-275°C (decomposes)[5] |

| Solubility | Soluble in Water, Ethanol, and Methanol[3] |

Mechanism of Action and Signaling Pathway

This compound functions as a dopamine D2 receptor agonist. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like this compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can also modulate other effectors, such as ion channels.

Experimental Protocols

Chemical Synthesis

The synthesis of Naxagolide Hydrochloride has been described, and a similar pathway would be employed for the ent- enantiomer using the appropriate chiral starting materials.[2] The key steps are outlined below.

Methodology:

-

Acylation: 2-Amino-7-methoxy-1-tetralone is acylated with chloroacetyl chloride in a biphasic system of ethyl acetate and water, using sodium bicarbonate as a base, to yield the corresponding chloroacetamido derivative.[2]

-

Reduction: The chloroacetamido derivative is then reduced with sodium borohydride (B1222165) in an ethanol-chloroform mixture to produce trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.[2]

-

Cyclization: Intramolecular cyclization of the alcohol is achieved using sodium hydride in dimethylformamide (DMF) to form the oxazinone intermediate.[2]

-

Reduction of Oxazinone: The oxazinone is reduced to the corresponding hexahydronaphthoxazine using lithium aluminum hydride (LiAlH₄) in refluxing tetrahydrofuran (B95107) (THF).[2]

-

N-Alkylation: The secondary amine of the hexahydronaphthoxazine is alkylated with propyl bromide in DMF with potassium carbonate as the base to introduce the N-propyl group.[2]

-

Demethylation: The final step is the demethylation of the methoxy (B1213986) group to the corresponding phenol (B47542) using pyridine hydrochloride at high temperature (200°C) to yield Naxagolide, which is then converted to the hydrochloride salt.[2]

Dopamine D2 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the dopamine D2 receptor using a radioligand competition assay.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]-Spiperone (radioligand)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin

-

(+)-Butaclamol (for defining non-specific binding)

-

This compound (test compound)

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing the D2 receptor in ice-cold assay buffer. The protein concentration should be determined using a standard method like the Bradford assay.[2]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

A range of concentrations of this compound (competitor).

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of (+)-butaclamol (e.g., 2 µM).

-

Add the membrane suspension.

-

-

Initiation of Reaction: Start the binding reaction by adding [³H]-Spiperone to all wells. The final concentration of the radioligand should be approximately 2-3 times its Kd value for the D2 receptor.[2][8]

-

Incubation: Incubate the plate at 30°C for 1 hour with shaking to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Naxagolide hydrochloride, PHNO-(+), MK-458, N-0500-(+), L-647339-药物合成数据库 [drugfuture.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

An In-depth Technical Guide to ent-Naxagolide Hydrochloride (CAS: 100935-99-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Naxagolide Hydrochloride, also known by its developmental codes MK-458 and L-647,339, and as (+)-4-propyl-9-hydroxynaphthoxazine ((+)-PHNO), is a potent and selective dopamine (B1211576) D2 receptor agonist.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and available clinical insights. While extensive quantitative preclinical data remains elusive in publicly accessible literature, this document synthesizes the current understanding of ent-Naxagolide's properties and its potential applications in the study and treatment of neurological conditions such as Parkinson's disease.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| Synonyms | MK-458, (+)-PHNO, Dopazinol | [2][3] |

| CAS Number | 100935-99-7 | N/A |

| Molecular Formula | C₁₅H₂₂ClNO₂ | N/A |

| Molecular Weight | 283.79 g/mol | N/A |

| Target | Dopamine D2 Receptor Agonist | [1][2][3] |

Pharmacodynamics and Mechanism of Action

ent-Naxagolide is a selective agonist of the dopamine D2 receptor.[1][2][3] Its therapeutic potential, particularly in Parkinson's disease, stems from its ability to stimulate D2 receptors in the brain, thereby mimicking the effects of dopamine.

Receptor Binding

In vitro studies have demonstrated the affinity of Naxagolide for the dopamine D2 receptor. It inhibits the binding of radiolabeled ligands to rat striatal membranes, indicating direct interaction with the receptor.

| Radioligand | IC₅₀ |

| [³H]apomorphine | 23 nM |

| [³H]spiperone | 55 nM |

| [Source: MedchemExpress][3] |

Signaling Pathway

As a dopamine D2 receptor agonist, ent-Naxagolide modulates a G protein-coupled receptor (GPCR) signaling cascade. The D2 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the following intracellular events are initiated:

-

G Protein Activation: The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Dissociation of G Protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate and become active.

-

Inhibition of Adenylyl Cyclase: The primary effector of the Gαi/o subunit is adenylyl cyclase. The activated Gαi/o subunit inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways involved in neuronal excitability and gene expression.

Synthesis

Clinical and Preclinical Insights

ent-Naxagolide (as MK-458) has been evaluated in clinical trials for the treatment of Parkinson's disease, both as a monotherapy and as an adjunct to levodopa (B1675098).

Clinical Studies

-

Monotherapy: In a double-blind, placebo-controlled study of patients with early-stage Parkinson's disease, MK-458 demonstrated a significant anti-parkinsonian effect compared to placebo.[4] However, the improvement was less pronounced than that observed with carbidopa/levodopa.[2]

-

Adjunctive Therapy: When added to levodopa treatment in patients with advanced Parkinson's disease, MK-458 allowed for a significant reduction in the required levodopa dosage.[1] It was also noted that MK-458 did not induce dyskinesias or dystonias to the same extent as levodopa.[1]

-

Adverse Effects: Common side effects associated with MK-458 treatment include nausea, vomiting, sedation, confusion, and hallucinations.[4] Some studies also reported the development of tolerance to the drug over time.

Preclinical Animal Models

While specific preclinical data for ent-Naxagolide is not available, research into dopamine agonists for Parkinson's disease typically employs various animal models to assess efficacy and neuroprotective effects. These models aim to replicate the key pathological features of the disease, primarily the degeneration of dopaminergic neurons in the substantia nigra.

Commonly used models include:

-

Neurotoxin-based models:

-

6-hydroxydopamine (6-OHDA) model: Involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or striatum of rodents to induce dopaminergic cell death.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: A systemically administered pro-toxin that is converted in the brain to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons.

-

-

Genetic models: These models utilize genetic modifications to mimic the familial forms of Parkinson's disease, such as mutations in the α-synuclein or LRRK2 genes.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of a test compound like ent-Naxagolide to the dopamine D2 receptor.

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled D2 receptor ligand (e.g., [³H]spiperone), and varying concentrations of the test compound (ent-Naxagolide).

-

To determine non-specific binding, include wells with a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol).

-

Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

cAMP Functional Assay (General Protocol)

This protocol outlines a general method for determining the functional activity of ent-Naxagolide as a D2 receptor agonist by measuring its effect on cAMP levels.

-

Cell Culture:

-

Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

-

Plate the cells in a 96-well plate and grow to a suitable confluency.

-

-

cAMP Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (ent-Naxagolide) to the wells.

-

Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate for a specific time at a controlled temperature.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or luminescence-based assays).

-

-

Data Analysis:

-

Plot the measured cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) or the IC₅₀ value (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated response) by fitting the data to a dose-response curve.

-

Conclusion

This compound is a selective dopamine D2 receptor agonist that has shown efficacy in clinical trials for Parkinson's disease. Its mechanism of action involves the inhibition of the adenylyl cyclase signaling pathway. While clinical data provides valuable insights into its therapeutic potential and side-effect profile, a comprehensive understanding of its preclinical pharmacology, including detailed binding kinetics, functional potency, and pharmacokinetic parameters, is limited in the available literature. Further research is warranted to fully elucidate the therapeutic window and potential long-term effects of this compound.

References

- 1. MK 458, a selective and potent D2 receptor agonist in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parkinson's disease monotherapy with controlled-release MK-458 (PHNO): double-blind study and comparison to carbidopa/levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of MK-458 (HPMC) in Parkinson's disease previously untreated with dopaminergic drugs. A double-blind, placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of ent-Naxagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Naxagolide Hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. This technical guide provides a comprehensive overview of its mechanism of action, detailing its binding affinity, functional activity, and the intracellular signaling cascades it modulates. The information presented is curated for researchers and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Core Mechanism of Action: Dopamine D2/D3 Receptor Agonism

Contrary to what its "nax-" prefix might suggest, this compound is not an opioid receptor modulator. It is the enantiomer of Naxagolide and is a well-characterized high-affinity agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. Its primary pharmacological effects are mediated through the activation of these G protein-coupled receptors (GPCRs), which are pivotal in regulating neuronal signaling in various brain regions.

Upon binding, ent-Naxagolide stabilizes the active conformation of the D2/D3 receptor, facilitating the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.

Quantitative Pharmacological Profile

The following tables summarize the binding affinity and functional potency of this compound ((+)-PHNO) at dopamine D2 and D3 receptors.

Table 1: Radioligand Binding Affinity

| Receptor | Radioligand | Preparation | K_i_ (nM) | Reference |

| Dopamine D2 | [³H]Spiperone | CHO Cells | ~0.06 | [1] |

| Dopamine D3 | [³H]Spiperone | HEK Cells | ~0.1 | [1] |

| Dopamine D2 (high-affinity state) | Not Specified | Brain Homogenates | 0.2 - 8.5 | [2] |

Table 2: Functional Activity

| Assay | Receptor | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | Dopamine D2 (long) | EC₅₀ | Not Specified | [3] |

| cAMP Inhibition | Dopamine D2 | EC₅₀ | Not Specified | [4] |

| β-arrestin2 Recruitment | Dopamine D2 | EC₅₀ | Not Specified | [5] |

Signaling Pathways

Activation of D2/D3 receptors by ent-Naxagolide triggers multiple downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme in numerous cellular processes.

-

Activation of G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunits directly bind to and activate GIRK channels.[6] This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[7][8]

-

Modulation of Calcium Channels: The Gβγ subunits can also inhibit voltage-gated N-type and P/Q-type calcium channels, leading to a reduction in calcium influx and subsequent decrease in neurotransmitter release.[7]

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to D2/D3 receptors can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[5][9]

Signaling Pathway Diagram

Caption: Dopamine D2/D3 receptor signaling cascade initiated by ent-Naxagolide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize the mechanism of action of dopamine receptor agonists like ent-Naxagolide.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation:

-

HEK-293 or CHO cells stably expressing the human dopamine D2 or D3 receptor are cultured and harvested.

-

Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.[10]

-

-

Assay Procedure:

-

In a 96-well plate, incubate receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of ent-Naxagolide.[1]

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC₅₀ value (concentration of ent-Naxagolide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The K_i_ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Procedure:

-

Receptor membranes are incubated in an assay buffer containing GDP, MgCl₂, NaCl, and varying concentrations of ent-Naxagolide.

-

The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

-

EC₅₀ (concentration for 50% of maximal stimulation) and E_max_ (maximal effect) values are determined by fitting the data to a sigmoidal dose-response curve.[3]

-

cAMP Accumulation Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use cells expressing the dopamine D2 or D3 receptor.

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of ent-Naxagolide.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

-

Detection and Analysis:

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or radioimmunoassay.

-

The EC₅₀ and E_max_ for the inhibition of forskolin-stimulated cAMP accumulation are calculated.[4]

-

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated receptor and β-arrestin.

Methodology:

-

Assay System: Utilize a cell-based assay system, such as BRET (Bioluminescence Resonance Energy Transfer) or a split-luciferase complementation assay.[5][9]

-

In a BRET assay, the receptor is fused to a luciferase (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent protein (e.g., YFP).

-

-

Assay Procedure:

-

Cells co-expressing the tagged receptor and β-arrestin are stimulated with varying concentrations of ent-Naxagolide.

-

-

Detection and Analysis:

-

Upon agonist-induced recruitment of β-arrestin to the receptor, the luciferase and fluorescent protein are brought into close proximity, allowing for energy transfer.

-

The BRET signal is measured, and EC₅₀ and E_max_ values for β-arrestin recruitment are determined from the dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the pharmacology of dopamine D2 and D3 receptors. Its high affinity and agonist activity at these receptors, coupled with its well-defined signaling pathways, make it a suitable compound for studying the role of the dopaminergic system in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this and other dopamine receptor modulators.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to ent-Naxagolide Hydrochloride: A Dopamine D2-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Naxagolide Hydrochloride, a synthetic compound, is the enantiomer of the well-characterized dopamine (B1211576) D2-receptor agonist Naxagolide (also known as (+)-PHNO, L-647,339, and MK-458).[1][2][3][4][5] As a member of the non-ergoline class of dopamine agonists, it holds potential for the investigation and treatment of conditions associated with dopaminergic dysfunction, such as Parkinson's disease and other extrapyramidal disorders.[1][6][7] This technical guide provides a comprehensive overview of the available preclinical and clinical data on Naxagolide, with the understanding that the biological activity of ent-Naxagolide is intrinsically linked to the stereochemistry of the molecule. While specific data for the ent-enantiomer is limited, the extensive research on Naxagolide/(+)-PHNO offers critical insights into its pharmacological profile.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (4aS,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][8][9]benzoxazin-9-ol hydrochloride | N/A |

| Synonyms | ent-MK-458 hydrochloride, ent-L-647339 hydrochloride | [1][4] |

| Molecular Formula | C15H22ClNO2 | [10] |

| Molecular Weight | 283.79 g/mol | [10] |

| CAS Number | 100935-99-7 | [10] |

Mechanism of Action: Dopamine D2 Receptor Agonism

The primary mechanism of action of Naxagolide and its enantiomer is the direct agonism of dopamine D2 receptors.[1][2] Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D2-like receptors, including the D2 receptor, are coupled to Gi/o proteins.[11]

Signaling Pathways

Activation of the D2 receptor by an agonist like ent-Naxagolide initiates a cascade of intracellular signaling events:

-

G-Protein Coupled Signaling: Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11]

-

β-Arrestin Mediated Signaling: Like many GPCRs, the D2 receptor can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin2 is recruited to the receptor.[8][9][12] This interaction can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades.[8][9][12]

Quantitative Data

The majority of the available quantitative data is for Naxagolide ((+)-PHNO). It is important to note that enantiomers can exhibit different pharmacological properties.

In Vitro Binding Affinities

| Receptor Subtype | Ligand | Ki (nM) | Assay Conditions | Reference |

| Dopamine D2 | Naxagolide ((+)-PHNO) | 8.5 | Human recombinant D2L receptors | [2] |

| Dopamine D3 | Naxagolide ((+)-PHNO) | 0.16 | Human recombinant D3 receptors | [2] |

| Receptor Subtype | Ligand | IC50 (nM) | Assay Conditions | Reference |

| Dopamine D2-like ([3H]apomorphine binding) | Naxagolide ((+)-PHNO) | 23 | Rat striatal membranes | N/A |

| Dopamine D2-like ([3H]spiperone binding) | Naxagolide ((+)-PHNO) | 55 | Rat striatal membranes | N/A |

In Vivo and Clinical Data

| Parameter | Study Details | Results | Reference |

| Antiparkinsonian Efficacy | Double-blind, placebo-controlled multicenter study in 94 patients with early Parkinson's disease. | MK-458 (HPMC) significantly decreased most parkinsonian symptoms. Statistically significant improvement on physician and patient global assessments. | [13] |

| Tolerance | 24-week study in 12 Parkinson's disease patients with motor fluctuations, adjunctive therapy with carbidopa-levodopa. | Progressive loss of efficacy observed, suggesting the development of tolerance to the selective D2-receptor agonist. | [14] |

Experimental Protocols

Radioligand Binding Assay (Hypothetical for ent-Naxagolide)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human recombinant dopamine D2 receptors.

-

[3H]Spiperone (radioligand).

-

This compound (test compound).

-

Haloperidol (B65202) (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well plates, filter mats, scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or a saturating concentration of haloperidol (for non-specific binding).

-

Add [3H]Spiperone at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Rotational Behavior in 6-OHDA Lesioned Rats

Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA).

-

Desipramine (to protect noradrenergic neurons).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic apparatus.

-

This compound.

-

Automated rotometer bowls.

Procedure:

-

Lesioning:

-

Pre-treat rats with desipramine.

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons on one side of the brain.

-

Allow the animals to recover for at least two weeks.

-

-

Drug Administration:

-

Administer this compound (or vehicle control) via a specified route (e.g., intraperitoneal or subcutaneous).

-

-

Behavioral Assessment:

-

Data Analysis:

-

Quantify the total number of contralateral rotations.

-

Compare the rotational behavior of the drug-treated group to the vehicle-treated group using appropriate statistical analysis.

-

Conclusion

This compound is a dopamine D2-receptor agonist with a pharmacological profile largely inferred from its enantiomer, Naxagolide ((+)-PHNO). The available data indicates potent D2/D3 receptor agonism, with in vivo efficacy in animal models of Parkinson's disease. Clinical studies with a sustained-release formulation of Naxagolide have shown antiparkinsonian effects, although tolerance may be a limiting factor. Further research is warranted to fully characterize the specific pharmacological properties of this compound and to explore its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of dopamine receptor pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naxagolide - Wikipedia [en.wikipedia.org]

- 3. Naxagolide Hydrochloride | C15H22ClNO2 | CID 57532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rotation in the 6-OHDA-lesioned rat -ORCA [orca.cardiff.ac.uk]

- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 6. Ent Naxagolide Hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 7. excenen.com [excenen.com]

- 8. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of MK-458 (HPMC) in Parkinson's disease previously untreated with dopaminergic drugs. A double-blind, placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sustained-release (+)-PHNO [MK-458 (HPMC)] in the treatment of Parkinson's disease: evidence for tolerance to a selective D2-receptor agonist administered as a long-acting formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Ent-Naxagolide Hydrochloride: A Technical Overview of a Dopamine D2-Receptor Agonist

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no published data regarding the binding affinity and selectivity profile of ent-Naxagolide Hydrochloride for mu (µ), delta (δ), kappa (κ), or nociceptin (B549756) (NOP) opioid receptors. The primary pharmacological characteristic of this compound is its potent agonism at the dopamine (B1211576) D2 receptor.

This technical guide provides an in-depth look at the established pharmacology of this compound as a dopamine D2-receptor agonist. Additionally, it explores the broader context of the intricate relationship between the dopaminergic and opioid systems, which is of significant interest to researchers in neuropharmacology and drug development.

Core Profile of this compound

This compound is recognized as a potent agonist for the dopamine D2 receptor and was investigated for its potential therapeutic applications in conditions such as Parkinson's disease.[1][2]

| Identifier | Value |

| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1][3]benzoxazin-9-ol |

| Molecular Formula | C₁₅H₂₁NO₂[2][4] |

| CAS Number | 88058-88-2[2] |

| Primary Target | Dopamine D2 Receptor[1][2] |

Dopamine D2 Receptor Signaling Pathway

As a G protein-coupled receptor (GPCR), the dopamine D2 receptor primarily couples to the Gi/o protein. Upon activation by an agonist like ent-Naxagolide, a signaling cascade is initiated which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), leading to downstream effects on neuronal excitability and gene expression.

The Interplay of Dopaminergic and Opioid Systems

Despite the absence of direct binding data for ent-Naxagolide at opioid receptors, the well-established crosstalk between the dopamine and opioid systems is a critical area of research. These systems exhibit significant anatomical and functional overlap, particularly in brain regions governing reward, pain, and mood.

-

Receptor Co-localization and Heterodimerization: Dopamine D2 receptors and mu-opioid receptors are often expressed in the same neuronal populations and can form heterodimers.[5][6] This physical association can alter the signaling and regulatory properties of each receptor.[6]

-

Functional Interactions: The activity of one system profoundly influences the other. For example, the rewarding effects of opioids are largely mediated through increased dopamine release in the nucleus accumbens.[7] Conversely, dopamine receptor antagonists can modulate opioid-related behaviors.[8] The antinociceptive effects of D2-like receptor agonists can be attenuated by opioid receptor antagonists, suggesting a functional convergence in pain pathways.[9]

Standard Experimental Protocols for Opioid Receptor Binding

Should researchers wish to investigate the potential for this compound to interact with opioid receptors, the following standard methodologies would be appropriate.

Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity of a compound to a receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing a single subtype of opioid receptor (e.g., mu, delta, or kappa).

-

Competitive Binding: A fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (ent-Naxagolide).

-

Separation and Detection: The reaction is terminated by rapid filtration, separating receptor-bound from free radioligand. The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

GTPγS Functional Assay

This assay measures the functional consequence of receptor activation, specifically the activation of G proteins.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are used.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Detection: The amount of [³⁵S]GTPγS incorporated is measured, typically by scintillation counting after immunoprecipitation of the Gα subunits or by filtration.

-

Data Analysis: The concentration-response curve is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound relative to a known full agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Naxagolide | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Mechanisms of Kappa Opioid Receptor Potentiation of Dopamine D2 Receptor Function in Quinpirole-Induced Locomotor Sensitization in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Dopamine D2/3- and μ-opioid receptor antagonists reduce cue-induced responding and reward impulsivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of opioid and D2-like dopamine receptors in the nucleus accumbens modulate acute pain-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of ent-Naxagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and bioavailability data for ent-Naxagolide Hydrochloride is limited. This document summarizes the available information and provides a framework for the anticipated experimental methodologies based on standard practices in pharmaceutical development.

Introduction

This compound is the enantiomer of Naxagolide Hydrochloride, a potent dopamine (B1211576) D2 receptor agonist. Naxagolide, also known as (+)-PHNO, Dopazinol, MK-458, and L-647339, was investigated as a potential therapeutic agent for Parkinson's disease. While the clinical development of Naxagolide has been discontinued, understanding the pharmacokinetic profile of its enantiomer, ent-Naxagolide, is crucial for any future preclinical or clinical investigations. This guide synthesizes the available information and outlines the standard methodologies for evaluating its pharmacokinetic and bioavailability characteristics.

Preclinical Pharmacokinetics

Currently, there is no publicly available, specific quantitative preclinical pharmacokinetic data for this compound. Preclinical studies in animal models are a prerequisite for human clinical trials and would typically involve the characterization of absorption, distribution, metabolism, and excretion (ADME).

Anticipated Experimental Protocols

The following outlines a standard experimental protocol for assessing the preclinical pharmacokinetics of a compound like this compound.

Objective: To determine the pharmacokinetic profile of this compound in relevant animal species (e.g., rodents and non-rodents) following intravenous and oral administration.

Methodology:

-

Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are commonly used species.

-

Dosing:

-

Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered to assess systemic clearance, volume of distribution, and terminal half-life.

-

Oral (PO): A single oral gavage dose (e.g., 5 mg/kg) is administered to determine oral absorption and bioavailability.

-

-

Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., jugular vein) at predetermined time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically developed to quantify the concentration of this compound in plasma.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Anticipated Data Presentation

The results of such a preclinical study would be summarized in a table similar to the hypothetical example below.

| Parameter | Route | Rat (Mean ± SD) | Dog (Mean ± SD) |

| Cmax (ng/mL) | PO | Data Not Available | Data Not Available |

| Tmax (h) | PO | Data Not Available | Data Not Available |

| AUC0-t (ng·h/mL) | IV | Data Not Available | Data Not Available |

| PO | Data Not Available | Data Not Available | |

| AUC0-inf (ng·h/mL) | IV | Data Not Available | Data Not Available |

| PO | Data Not Available | Data Not Available | |

| t1/2 (h) | IV | Data Not Available | Data Not Available |

| PO | Data Not Available | Data Not Available | |

| CL (L/h/kg) | IV | Data Not Available | Data Not Available |

| Vdss (L/kg) | IV | Data Not Available | Data Not Available |

| F (%) | PO | Data Not Available | Data Not Available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Terminal half-life; CL: Systemic clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Human Pharmacokinetics and Bioavailability

As with preclinical data, there is a lack of specific, publicly available human pharmacokinetic and bioavailability data for this compound. The following sections describe the standard approach to a first-in-human (FIH) study.

Anticipated Phase I Clinical Trial Protocol

A Phase I clinical trial for this compound would be designed to assess its safety, tolerability, and pharmacokinetic profile in healthy human subjects.

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

Methodology:

-

Study Population: Healthy adult male and female subjects.

-

Dosing: Subjects would be enrolled in sequential cohorts to receive a single oral dose of this compound or placebo. The starting dose would be low and based on preclinical toxicology data, with subsequent cohorts receiving escalating doses.

-

Pharmacokinetic Sampling: Blood and urine samples would be collected at frequent intervals for a specified period post-dose to characterize the plasma concentration-time profile and urinary excretion.

-

Bioanalysis: A validated LC-MS/MS method would be used to quantify this compound and any major metabolites in plasma and urine.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters would be determined using non-compartmental methods.

Anticipated Data Presentation

The pharmacokinetic results from a Phase I study would be presented in a tabular format. Below is a hypothetical table structure.

| Dose Group | N | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) |

| Dose 1 | 8 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dose 2 | 8 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dose 3 | 8 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

ent-Naxagolide is a dopamine D2 receptor agonist. Upon binding, it is expected to activate the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector systems.

Caption: Dopamine D2 Receptor Signaling Pathway

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Caption: Preclinical Pharmacokinetic Study Workflow

Conclusion

While specific pharmacokinetic and bioavailability data for this compound are not currently in the public domain, this guide provides a comprehensive overview of the standard methodologies and anticipated data presentation for its preclinical and clinical evaluation. The provided diagrams illustrate the expected signaling pathway and a typical experimental workflow. Further research and publication of data from preclinical and clinical studies will be necessary to fully characterize the pharmacokinetic profile of this compound.

An In-Depth Technical Guide to the CNS Pharmacodynamics of ent-Naxagolide Hydrochloride and Structurally-Related Dopamine Agonists

Disclaimer: Publicly available information on the specific pharmacodynamics of "ent-Naxagolide Hydrochloride" is limited. This guide has been constructed based on the known pharmacology of its likely core structure, Naxagolide, a potent dopamine (B1211576) D2 receptor agonist. To provide a comprehensive overview for research and drug development professionals, this document incorporates representative data from well-characterized, structurally-related dopamine D2/D3 receptor agonists that also exhibit affinity for serotonin (B10506) 5-HT1A receptors. This approach aims to model the anticipated pharmacodynamic profile of a compound like this compound in the central nervous system (CNS).

Executive Summary

This technical guide provides a detailed examination of the CNS pharmacodynamics of this compound and related potent dopamine D2/D3 receptor agonists with modulatory effects at serotonin 5-HT1A receptors. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the molecular interactions and functional consequences of this class of compounds within the CNS. Key sections include a quantitative summary of receptor binding affinities and functional potencies, detailed experimental protocols for in vitro characterization, and visual representations of the primary signaling pathways and experimental workflows.

Core Pharmacodynamic Profile: Dopamine D2/D3 and Serotonin 5-HT1A Receptor Interactions

The primary mechanism of action of Naxagolide and related compounds is the direct agonism of dopamine D2 and D3 receptors. Evidence from structurally similar compounds suggests a potential for significant interaction with the serotonin 5-HT1A receptor, which may contribute to a nuanced overall CNS effect.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative potent dopamine D2/D3 agonists and 5-HT1A agonists at their respective human recombinant receptors. This data provides a quantitative framework for understanding the potency and efficacy of this compound class.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Dopamine and Serotonin Receptor Agonists

| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A |

| Pramipexole | 2.2 | 0.5 | >10,000 |

| Ropinirole | 29 | 9.4 | >10,000 |

| Rotigotine | 0.71 | 0.46 | 30 |

| (+)-PHNO | 1.1 | 0.25 | 15 |

| 8-OH-DPAT | >10,000 | >10,000 | 0.8 |

Table 2: Functional Receptor Activity (EC50, nM; Emax, %) of Representative Dopamine and Serotonin Receptor Agonists

| Compound | Assay Type | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A |

| EC50 (Emax) | EC50 (Emax) | EC50 (Emax) | ||

| Pramipexole | cAMP Inhibition | 3.1 (85%) | 0.8 (90%) | - |

| Ropinirole | cAMP Inhibition | 45 (80%) | 15 (85%) | - |

| Rotigotine | GTPγS Binding | 1.5 (95%) | 0.9 (100%) | 45 (75%) |

| 8-OH-DPAT | GTPγS Binding | - | - | 1.2 (100%) |

Key Signaling Pathways

Agonism at D2 and 5-HT1A receptors initiates distinct intracellular signaling cascades that ultimately modulate neuronal excitability and gene expression. Both receptors are primarily coupled to inhibitory G-proteins (Gi/o).

Dopamine D2 Receptor Signaling

Activation of the D2 receptor leads to the dissociation of the Gi/o protein complex. The α-subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of Protein Kinase A (PKA). The βγ-subunit can modulate various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins. Its activation also leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a decrease in neuronal firing rate.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of compounds like this compound.

Radioligand Binding Assay for D2 and 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 and serotonin 5-HT1A receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant D2 or 5-HT1A receptor. Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand ([³H]-Spiperone for D2; [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated for a specified time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counting: The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., Haloperidol for D2; WAY-100635 for 5-HT1A). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition for D2 Receptors

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the human dopamine D2 receptor.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human D2 receptor are cultured to near confluency.

-

Assay Setup: Cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: The adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to increase basal cAMP levels.

-

Compound Addition: Varying concentrations of the test compound are added to the cells.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for the agonist-induced inhibition of adenylyl cyclase.

-

cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection kit, such as a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. The EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition relative to a standard full agonist like dopamine) are determined using non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro pharmacodynamic characterization of a novel CNS compound.

Conclusion

The pharmacodynamic profile of this compound and its analogs is characterized by potent agonism at dopamine D2 and D3 receptors, with a potential for significant functional interaction at serotonin 5-HT1A receptors. This dual action suggests a complex modulation of monoaminergic systems in the CNS. The quantitative data and detailed methodologies presented in this guide provide a foundational understanding for further research and development of this class of compounds for CNS disorders. A thorough characterization, following the outlined experimental workflows, is essential to fully elucidate their therapeutic potential and mechanism of action.

Preclinical Evaluation of Novel Dopamine D2/D3 Receptor Agonists in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preclinical research data for a compound specifically named "ent-Naxagolide Hydrochloride" (also identified as ent-MK-458) in the context of Parkinson's disease is not extensively available in the public domain. This technical guide will, therefore, provide a comprehensive overview of the preclinical evaluation pipeline for novel dopamine (B1211576) D2/D3 receptor agonists for Parkinson's disease, utilizing illustrative data and methodologies from analogous compounds in this class.

Introduction: The Rationale for D2/D3 Receptor Agonism in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum and the hallmark motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While levodopa (B1675098) remains the gold standard for symptomatic treatment, long-term use is associated with motor fluctuations and dyskinesias. Dopamine agonists, particularly those targeting the D2 and D3 receptor subtypes, offer a valuable therapeutic strategy by directly stimulating postsynaptic dopamine receptors, bypassing the need for presynaptic dopamine synthesis and release.[1] Novel D2/D3 agonists are being developed with the aim of providing more continuous receptor stimulation, improved side-effect profiles, and potentially disease-modifying effects.

Mechanism of Action and Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors that play crucial roles in modulating motor control, motivation, and reward. In the basal ganglia, D2 receptors are predominantly expressed in the indirect pathway, and their stimulation inhibits GABAergic neurons, thereby facilitating movement. D3 receptors are also implicated in motor control and may have a role in the cognitive and affective symptoms of Parkinson's disease.

The signaling cascade initiated by D2/D3 receptor activation by an agonist like this compound is multifaceted. Upon binding, the agonist induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation, in turn, inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability.

D2/D3 Receptor Agonist Signaling Pathway

Preclinical Evaluation Workflow

The preclinical assessment of a novel D2/D3 agonist for Parkinson's disease follows a structured workflow designed to establish its pharmacological profile, efficacy, and safety before consideration for clinical trials.

Preclinical Development Workflow for a PD Drug Candidate

In Vitro Characterization

The initial phase of preclinical evaluation involves characterizing the interaction of the drug candidate with its target receptors.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for dopamine D1, D2, and D3 receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human D1, D2, or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]Spiperone for D2/D3, [3H]SCH23390 for D1) and varying concentrations of the unlabeled test compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assays (e.g., cAMP Assay)

Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist at D2/D3 receptors.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing the D2 or D3 receptor and a cAMP-responsive reporter gene (e.g., luciferase) are used.

-

Assay Procedure: Cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of the test compound.

-

Measurement: After incubation, the level of cAMP is measured, often through a luminescent or fluorescent readout from the reporter gene.

-

Data Analysis: Dose-response curves are generated, and the EC50 (concentration for 50% of maximal response) is calculated.

Data Presentation: Receptor Binding and Functional Potency

| Compound | D2 Ki (nM) | D3 Ki (nM) | D1 Ki (nM) | D2/D3 Selectivity | D2 EC50 (nM) | D3 EC50 (nM) |

| ent-Naxagolide (Illustrative) | 0.5 | 0.2 | >1000 | 2.5 | 1.2 | 0.8 |

| Ropinirole (Reference) | 20 | 3 | >5000 | 6.7 | 50 | 15 |

| Pramipexole (Reference) | 2.5 | 0.5 | >10000 | 5 | 10 | 2 |

In Vivo Efficacy in Animal Models of Parkinson's Disease

The therapeutic potential of a novel D2/D3 agonist is assessed in established animal models that replicate the motor deficits of Parkinson's disease.

Common Animal Models

-

6-Hydroxydopamine (6-OHDA) Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum causes a progressive loss of dopaminergic neurons, leading to rotational asymmetry.[2]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra.[3]

-

Alpha-Synuclein (B15492655) Overexpression Models: Viral vector-mediated overexpression of alpha-synuclein in the substantia nigra of rodents or non-human primates can model the progressive neurodegeneration and Lewy body-like pathology seen in Parkinson's disease.

Experimental Protocol: Rotational Behavior in 6-OHDA Lesioned Rats

Objective: To evaluate the ability of the test compound to reverse motor deficits.

Methodology:

-

Model Induction: Adult male Sprague-Dawley rats receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.

-

Baseline Testing: Two to three weeks post-lesion, rats are challenged with a low dose of apomorphine (B128758) to confirm the lesion, and baseline rotational behavior is recorded.

-

Drug Administration: Rats are administered the test compound or vehicle via an appropriate route (e.g., subcutaneous, oral).

-

Behavioral Assessment: Contralateral rotations (away from the lesioned side) are counted for a period of 90-120 minutes using an automated rotometer system.

-

Data Analysis: The total number of net contralateral rotations is calculated and compared between treatment groups.

Experimental Protocol: Cylinder Test for Forelimb Akinesia

Objective: To assess the effect of the test compound on forelimb use asymmetry.

Methodology:

-

Apparatus: A transparent cylinder is used.

-

Procedure: The rat is placed in the cylinder, and its spontaneous exploratory behavior is recorded for 5-10 minutes.

-

Scoring: The number of times the rat uses its left paw, right paw, or both paws simultaneously for wall exploration is counted.

-

Data Analysis: The percentage of contralateral (impaired) forelimb use is calculated and compared across treatment groups.

Data Presentation: In Vivo Efficacy

| Treatment Group | Dose (mg/kg) | Contralateral Rotations (per 90 min) | Contralateral Forelimb Use (%) |

| Vehicle | - | 10 ± 5 | 15 ± 3 |